Cas no 6126-12-1 (3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole)

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole structure
6126-12-1 structure
Product Name:3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
N.o CAS:6126-12-1
MF:C12H14N2O2S
MW:250.316761493683
CID:954243
PubChem ID:261702
Update Time:2025-04-19

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

    • 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
    • AC1Q6VLR; MLS000122862; 1-Tosyl-3,5-dimethylpyrazol; 3,5-Dimethyl-1-(p-toluolsulfonyl)-pyrazol; HMS1475A18; NSC94604; 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole; 3,5-Dimethyl-1-(toluol-4-sulfonyl)-1H-pyrazol; 3,5-dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole; AC1L65VN; CTK5B2953; 3,5-Dimethyl-1-tosylpyrazol; ChemDiv3_000722; 3,5-dimethyl-1-tosyl-pyrazole;
    • 3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole
    • 3,5-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-1H-PYRAZOLE
    • 3,5-dimethyl-1-tosyl-1H-pyrazole
    • HMS1475A18
    • Z57113668
    • 3,5-dimethyl-1-(4-methylphenyl)sulfonyl-pyrazole
    • SR-01000407572
    • CCG-104781
    • BRD-K67087812-001-01-8
    • 6126-12-1
    • STK354268
    • 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole
    • 3,5-dimethyl-1-tosyl-pyrazole
    • AKOS000314387
    • SR-01000407572-1
    • DTXSID50294119
    • DS-004658
    • 3,5-DIMETHYL-1-(4-METHYLBENZENESULFONYL)PYRAZOLE
    • HMS2392P24
    • BDBM55370
    • NSC-94604
    • IDI1_019688
    • SMR000123435
    • CHEMBL2138180
    • MLS000122862
    • ChemDiv3_000722
    • NSC94604
    • cid_261702
    • Cambridge id 5278613
    • Inchi: 1S/C12H14N2O2S/c1-9-4-6-12(7-5-9)17(15,16)14-11(3)8-10(2)13-14/h4-8H,1-3H3
    • Chave InChI: XEBCPVLMBKAGCP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1C(C)=CC(C)=N1)(=O)=O

Propriedades Computadas

  • Massa Exacta: 250.07772
  • Massa monoisotópica: 250.078
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 355
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 60.3Ų

Propriedades Experimentais

  • Densidade: 1.23
  • Ponto de ebulição: 417.6°C at 760 mmHg
  • Ponto de Flash: 206.4°C
  • Índice de Refracção: 1.598
  • PSA: 51.96
Fornecedores recomendados
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente